

discovery of branched peptide boronic acids

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Compound of Interest

Compound Name: BPBA

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An In-depth Technical Guide to the Discovery of Branched Peptide Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched peptide boronic acids (**BPBAs**) represent an innovative class of molecules that have demonstrated significant potential in targeting complex biological structures, particularly RNA. This technical guide delves into the discovery, synthesis, and mechanism of action of **BPBAs**, with a primary focus on their development as ligands for the human immunodeficiency virus type 1 (HIV-1) Rev response element (RRE) RNA. We provide a comprehensive overview of the combinatorial chemistry approach used for their discovery, detailed experimental protocols, and a summary of their binding affinities. This document serves as a resource for researchers interested in the application of peptide-based boronic acids in drug discovery and chemical biology.

Introduction

Boronic acids have emerged as a versatile functional group in medicinal chemistry, largely due to their unique ability to form reversible covalent bonds with diols, such as those found in sugars and the ribose backbone of RNA.^{[1][2][3]} The incorporation of boronic acid into peptides has led to the development of potent enzyme inhibitors, including the FDA-approved proteasome inhibitor Bortezomib (Velcade®), which is used in the treatment of multiple myeloma.^{[1][2][4][5]}

While linear peptide boronic acids have been extensively studied as protease inhibitors[2][3][5], the exploration of branched peptide architectures incorporating boronic acid moieties is a more recent development. This branched topology can provide multivalent interactions, enhancing binding affinity and specificity for biological targets.[1][6] A seminal discovery in this area was the identification of **BPBAs** that bind with micromolar affinity to a highly structured and conserved region of the HIV-1 RRE RNA, opening a new avenue for antiviral drug development.[1][6][7]

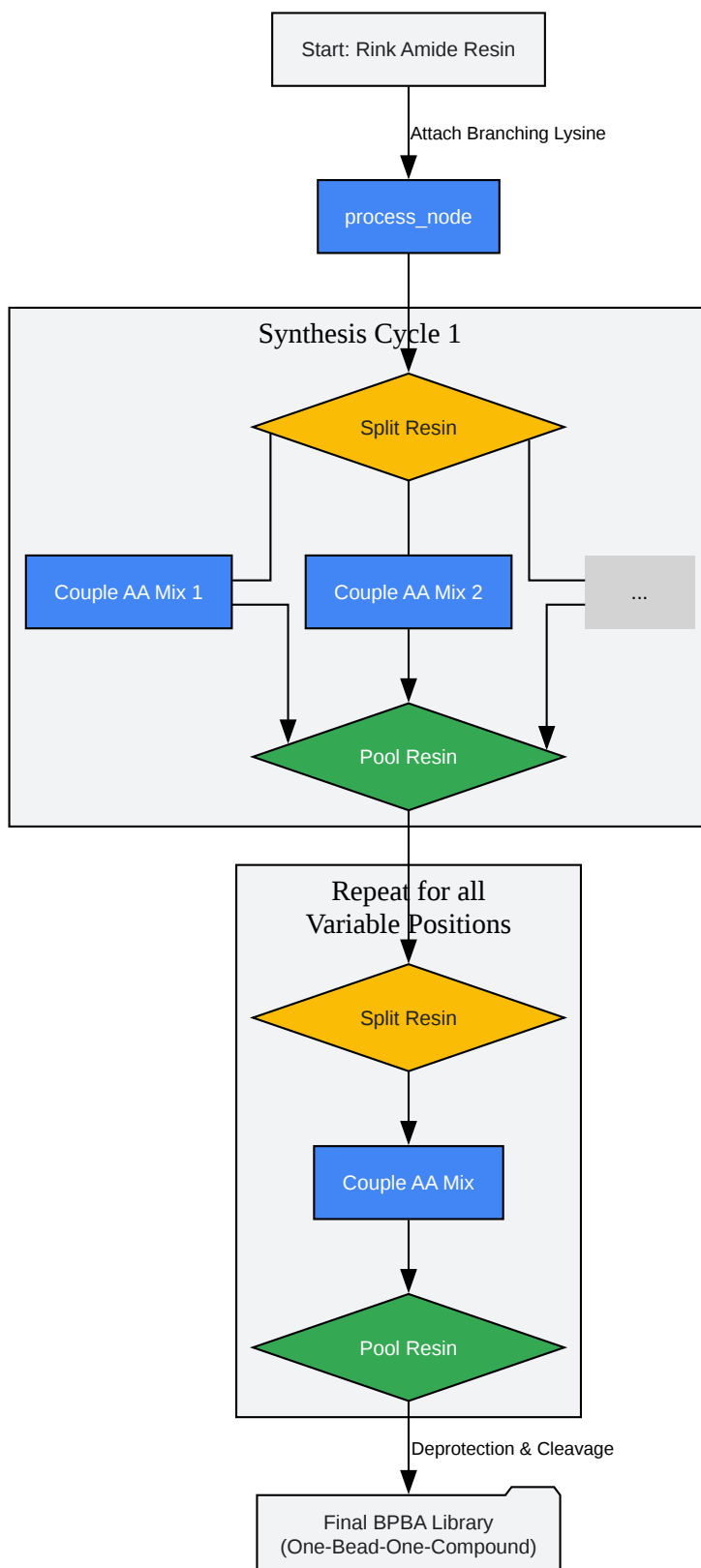
Discovery of RNA-Binding BPBAs

The discovery of **BPBAs** as RNA ligands was achieved through a high-throughput screening of a large combinatorial library.[1][7] This approach was designed to identify novel molecular scaffolds capable of recognizing the complex tertiary structure of RNA, a notoriously difficult class of drug targets.

Combinatorial Library Design and Synthesis

A 46,656-member branched peptide library was synthesized to explore a wide chemical space.[1][7] The library was constructed on TentaGel beads using a split-and-pool synthesis strategy. This method allows for the creation of a vast number of unique compounds, with each bead holding a distinct peptide sequence.

The general structure was based on a lysine branching unit, with three variable amino acid positions on both the N- and C-termini.[1] Crucially, the pool of amino acids used for the synthesis included unnatural amino acids containing the boronic acid functional group, specifically 4-borono-L-phenylalanine.[1][8]

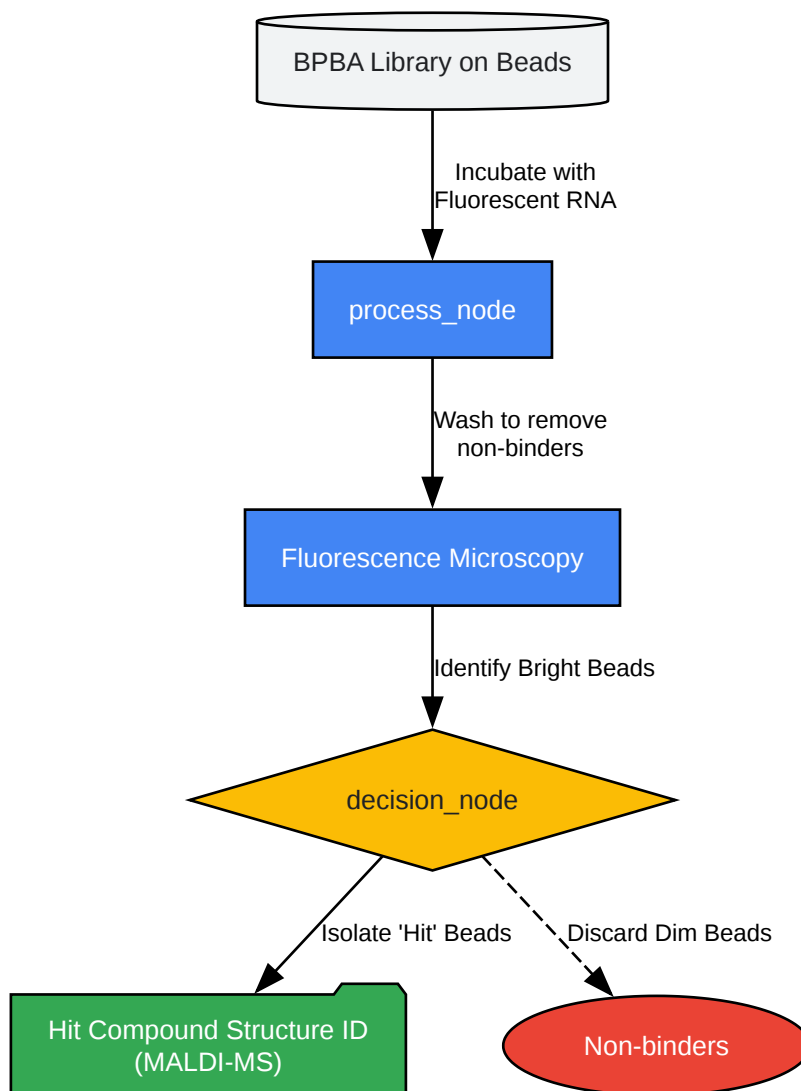


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Figure 1. Split-and-pool synthesis workflow for the **BPBA** library.

High-Throughput Screening

The one-bead-one-compound library was screened against fluorescein-labeled HIV-1 RRE IIB RNA. Beads that exhibited high fluorescence intensity after incubation and washing were identified as "hits," indicating a binding interaction between the peptide on the bead and the RNA target. These hit beads were physically isolated for subsequent structure determination.

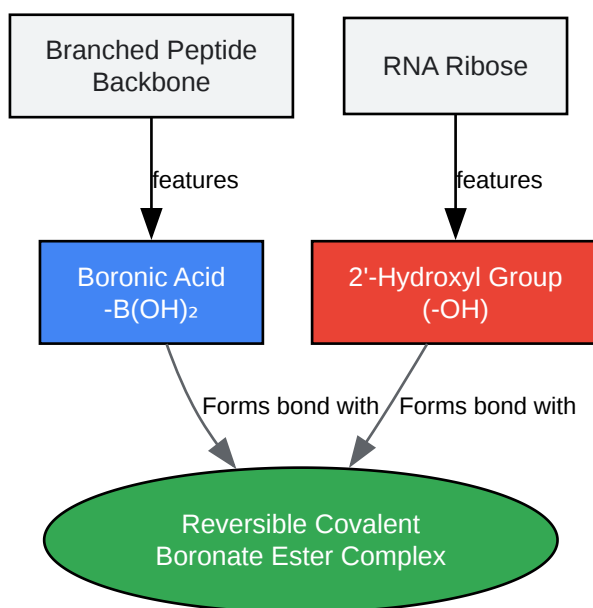


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Figure 2. On-bead high-throughput screening workflow.

Mechanism of Action

The key to the interaction between **BPBAs** and RNA is the boronic acid moiety. It is hypothesized that the empty p-orbital of the boron atom acts as a Lewis acid, accepting electrons from a Lewis base in the RNA. The 2'-hydroxyl group of the ribose sugar is an ideal electron donor, allowing for the formation of a reversible covalent boronate ester bond.[1] This interaction provides a unique binding mode that is distinct from non-covalent interactions like electrostatics or hydrogen bonding, potentially increasing both affinity and selectivity for RNA over DNA (which lacks the 2'-hydroxyl).[1]



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References

- 1. Branched Peptide Boronic Acids (BPBAs): A Novel Mode of Binding Towards RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]

- 4. Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Branched peptide boronic acids (BPBAs): a novel mode of binding towards RNA - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC00243H [pubs.rsc.org]
- 7. Branched Peptide Boronic Acids (BPBAs): A Novel Mode of Binding Towards RNA [vtechworks.lib.vt.edu]
- 8. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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